molecular formula Cu3H2N B576345 氮化铜 (Cu3N) CAS No. 1308-80-1

氮化铜 (Cu3N)

货号 B576345
CAS 编号: 1308-80-1
分子量: 206.661
InChI 键: DOIHHHHNLGDDRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Copper Nitride (Cu3N) is a covalently bonded metal nitride that has gained significant attention due to its potential in several scientific and technological applications . It is a non-toxic and stable raw material that can replace toxic materials based on tellurium elements as optical recording materials .


Synthesis Analysis

Copper Nitride (Cu3N) thin films were grown by reactive sputtering using a high-throughput combinatorial approach with orthogonal gradients of substrate temperature and target–substrate distance . This technique enables high-throughput modulation of the anion activity, and is broadly applicable to the combinatorial synthesis of other materials .


Molecular Structure Analysis

The Cu3N films exhibited a polycrystalline structure, with the preferred orientation varying from 100 to 111 depending on the working pressure employed . Raman spectroscopy confirmed the presence of Cu-N bonds in characteristic peaks observed in the 618–627 cm −1 range .


Chemical Reactions Analysis

The simple fluorinated precursor, copper (II) trifluoroacetate, Cu (CF3COO)2 can be effectively utilized in the synthesis of copper (I) nitride, Cu3N, powders and films by combinations of wet processing and gas–solid (ammonolysis) techniques .

科学研究应用

  1. 多元衍生物和应用:Scigala 等人 (2021) 概述了一氮化铜 (Cu3N) 及其衍生物的化学性质。研究历来集中于开发用于光学数据存储的 Cu3N 薄膜,但最近的研究已扩展到化学合成方法,并扩宽了相关化合物的应用范围,例如催化和电化学 (Scigala 等人,2021)

  2. 催化:Xu 等人 (2021) 探讨了使用 Cu3N 作为芳基卤化物羟基化的非均相催化剂。该研究证明了 Cu3N 纳米粒子的潜力,它们可以作为功能性配体,在无配体条件下促进羟基化 (Xu 等人,2021)

  3. 薄膜特性:Pierson (2002) 研究了使用射频磁控溅射沉积在各种基底上的 Cu3N 薄膜的特性。该研究将薄膜非化学计量、晶体尺寸、取向和表面形貌与薄膜硬度、电阻率和光学带隙等特性联系起来 (Pierson,2002)

  4. 太阳能转换:Caskey 等人 (2014) 使用组合方法合成了 Cu3N 薄膜,用于潜在的太阳能转换应用。他们的研究结果表明了稳定 Cu3N 生长的合适条件,提供了对亚稳态材料生长的见解 (Caskey 等人,2014)

  5. 光学信息存储和半导体:Jiang 等人 (2018) 综述了 Cu3N 薄膜的制备、结构和特性,重点介绍了它们在光学信息存储设备、微电子和新型能源材料中的应用。该研究讨论了制备方法对薄膜性能的影响 (Jiang 等人,2018)

  6. 导电墨水开发:Nakamura 等人 (2014) 研究了 Cu3N 纳米粒子用作导电墨水,它可以抗氧化,并且能够在低温下金属化。该研究包括这些纳米粒子的表征和热分解特性 (Nakamura 等人,2014)

  7. 电催化还原特性:Xi 等人 (2014) 开发了磁性 Cu3N 纳米立方体,展示了室温铁磁性和对氧还原和硝基苯还原等反应的高电催化活性 (Xi 等人,2014)

  8. 磁性隧道结:Borsa 等人 (2002) 探讨了 Cu3N 薄膜在不同基底上的生长和特性,找到了外延生长的最佳条件。该材料的特性使其适用于低电阻磁性隧道结 (Borsa 等人,2002)

  9. 光学性质变化:Xiao 等人 (2016) 研究了氮分压对 Cu3N 薄膜光学性质的影响,表明光学带隙和晶体结构随氮压力的变化而变化 (Xiao 等人,2016)

  10. 电子束写入:Nosaka 等人 (2001) 研究了 Cu3N 薄膜的热分解及其转变为 Cu 薄膜,使用电子束处理创建点阵,突出了在微细加工中的潜在应用 (Nosaka 等人,2001)

安全和危害

Copper Nitride (Cu3N) is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Copper Nitride (Cu3N) has great potential for next-generation photovoltaics . Scientists and researchers are continuously investigating its potential uses in various fields, such as catalysis, energy storage, and optoelectronics . The versatility of this compound opens up a world of possibilities for future technological advancements .

属性

IUPAC Name

azanide;copper;copper(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Cu.H2N/h;;;1H2/q;;+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIHHHHNLGDDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[Cu].[Cu].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu3H2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper nitride (Cu3N)

CAS RN

1308-80-1
Record name Copper nitride (Cu3N)
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Record name Copper nitride (Cu3N)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricopper nitride
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Citations

For This Compound
224
Citations
A Jiang, M Qi, J Xiao - Journal of materials science & technology, 2018 - Elsevier
Copper nitride (Cu 3 N) thin films display typical trans-rhenium trioxide structures. They exhibit excellent physical properties, low cost, nontoxicity, and high stability under room …
Number of citations: 42 www.sciencedirect.com
J Wang, JT Chen, XM Yuan, ZG Wu, BB Miao… - Journal of Crystal …, 2006 - Elsevier
The copper nitride thin films were prepared on glass substrate by RF magnetron sputtering method. At pure nitrogen atmosphere, the nitrogen flow rate affects the copper nitride thin …
Number of citations: 83 www.sciencedirect.com
T Nakamura, H Hayashi, T Hanaoka… - Inorganic chemistry, 2014 - ACS Publications
In our laboratory, we are studying copper nitride (Cu 3 N) nanoparticles as a novel conductive ink that is stable to oxidation and can be metallized at low temperature. In this study, Cu 3 …
Number of citations: 42 pubs.acs.org
GH Yue, PX Yan, J Wang - Journal of crystal growth, 2005 - Elsevier
Copper nitride (Cu 3 N) thin films were prepared on glass substrates by reactive radio-frequency (RF) magnetron sputtering under different nitrogen flow rate. The thermal stability of the …
Number of citations: 92 www.sciencedirect.com
CM Caskey, RM Richards, DS Ginley… - Materials Horizons, 2014 - pubs.rsc.org
Copper nitride (Cu3N) thin films were grown by reactive sputtering using a high-throughput combinatorial approach with orthogonal gradients of substrate temperature and target–…
Number of citations: 140 pubs.rsc.org
GH Yue, PX Yan, JZ Liu, MX Wang, M Li… - Journal of applied …, 2005 - pubs.aip.org
Copper nitride (Cu3N) thin films were deposited on glass substrates by reactive radio-frequency magnetron sputtering of a pure copper target in a nitrogen/argon atmosphere. The …
Number of citations: 90 pubs.aip.org
JF Pierson - Vacuum, 2002 - Elsevier
Copper nitride (Cu 3 N) coatings are deposited on glass and steel substrates by RF magnetron sputtering of a copper target in various Ar–N 2 reactive mixtures. The films are …
Number of citations: 143 www.sciencedirect.com
G Zhang, Z Lu, J Pu, G Wu… - Indian Journal of …, 2013 - downloads.hindawi.com
Copper nitride (Cu3N) thin films were deposited on glass via DC reactive magnetron sputtering at various N2 flow rates and partial pressures with 150C substrate temperature. X-ray …
Number of citations: 11 downloads.hindawi.com
MI Rodríguez-Tapiador, JM Asensi, M Roldán, J Merino… - Coatings, 2023 - mdpi.com
Copper nitride (Cu 3 N) has gained significant attention recently due to its potential in several scientific and technological applications. This study focuses on using Cu 3 N as a solar …
Number of citations: 2 www.mdpi.com
A Jiang, J Xiao, C Gong, Z Wang, S Ma - Vacuum, 2019 - Elsevier
Pb-doped copper nitride (Cu 3 N:Pb) films were prepared on monocrystalline silicon through reactive magnetron sputtering by using high-purity Cu and Pb as targets. The surface …
Number of citations: 11 www.sciencedirect.com

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